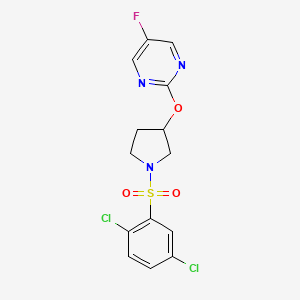

2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a chemical entity that appears to be a derivative of pyrrolidine with a sulfonyl group attached to a dichlorophenyl moiety and a fluoropyrimidine group. The structure suggests that it could be a biologically active molecule, potentially useful in pharmaceutical applications due to the presence of the sulfonyl group and the fluoropyrimidine, which are common in drug design for their properties in binding to biological targets.

Synthesis Analysis

The synthesis of related sulfonyl pyrrolidine derivatives has been explored in the literature. For instance, the synthesis of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine involves the use of chiral HPLC to separate enantiomers and the use of VCD in conjunction with DFT calculations to assign absolute configuration . Another related synthesis is the preparation of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, which involves a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination . Additionally, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols to form new 1-(arylsulfonyl)pyrrolidines has been reported . These methods could potentially be adapted for the synthesis of this compound.

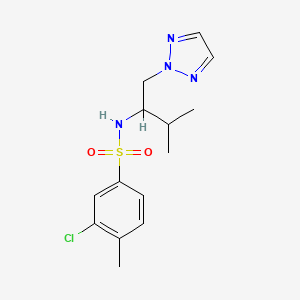

Molecular Structure Analysis

The molecular structure of sulfonyl pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The sulfonyl group attached to the pyrrolidine ring can significantly affect the molecule's three-dimensional shape and electronic distribution, influencing its binding properties. The stereocenter at the pyrrolidine ring can lead to different enantiomers with distinct biological activities, as seen in the case of the L-type calcium channel blocker .

Chemical Reactions Analysis

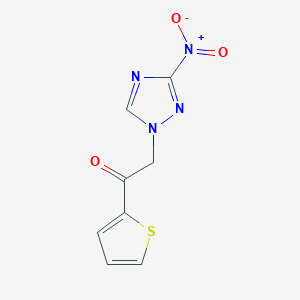

The chemical reactivity of sulfonyl pyrrolidine derivatives can involve nucleophilic addition reactions, as demonstrated by the reaction of 2-aminopyrimidines with N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides to afford imidazo[1,2-a]pyrimidin-3-ylsulfonamides . This type of reaction could be relevant for the functionalization of the pyrrolidine ring or the introduction of additional substituents to the core structure of this compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the presence of the sulfonyl and fluoropyrimidine groups would likely confer polar characteristics to the molecule, affecting its solubility and reactivity. The dichlorophenyl group could add to the molecule's lipophilicity, which is an important factor in drug absorption and distribution. The stereochemistry of the pyrrolidine ring could also influence the compound's physical properties, such as melting point and optical rotation, as well as its pharmacokinetic and pharmacodynamic profiles .

Future Directions

properties

IUPAC Name |

2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2FN3O3S/c15-9-1-2-12(16)13(5-9)24(21,22)20-4-3-11(8-20)23-14-18-6-10(17)7-19-14/h1-2,5-7,11H,3-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZSZNIMOLHRKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)

![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)

![7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B3017173.png)

![N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3017177.png)

![5-chloro-2-(methylsulfanyl)-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B3017178.png)

![N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3017181.png)

![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B3017183.png)

![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)

![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3017188.png)